molecular formula C18H16F2N4O3S B12367539 Dhx9-IN-14

Dhx9-IN-14

Cat. No.: B12367539
M. Wt: 406.4 g/mol
InChI Key: PDIYXUZQZQCTEW-UHFFFAOYSA-N
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Description

Dhx9-IN-14 is a small molecule inhibitor targeting the RNA helicase DExD/H-box helicase 9 (DHX9). DHX9 is a multifunctional enzyme involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

The synthesis of Dhx9-IN-14 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Dhx9-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Dhx9-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various cellular processes. In biology, it helps elucidate the mechanisms by which DHX9 regulates gene expression and maintains genomic stability. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. In industry, it may be used in the development of new drugs targeting RNA helicases .

Mechanism of Action

Dhx9-IN-14 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding of double-stranded RNA and DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops, which induce replication stress and cell cycle arrest. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the pathways regulating DNA replication and repair .

Comparison with Similar Compounds

Dhx9-IN-14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include DHX9-IN-2 and other small molecule inhibitors targeting RNA helicases. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .

Properties

Molecular Formula

C18H16F2N4O3S

Molecular Weight

406.4 g/mol

IUPAC Name

5-(3,5-difluoropyridin-2-yl)-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O3S/c1-24-10-11(6-16(24)17-15(20)7-12(19)9-21-17)18(25)22-13-4-3-5-14(8-13)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25)

InChI Key

PDIYXUZQZQCTEW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C2=C(C=C(C=N2)F)F)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C

Origin of Product

United States

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